5-Bromothieno[2,3-b]thiophene-2-carboxylic acid
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Overview
Description
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C7H3BrO2S2 It is a brominated derivative of thieno[2,3-b]thiophene, a heterocyclic compound containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid typically involves the bromination of thieno[2,3-b]thiophene followed by carboxylation. One common method includes the reaction of thieno[2,3-b]thiophene with bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products may include carboxylic acids, ketones, or aldehydes, depending on the specific oxidation conditions.
Reduction Reactions: Products include de-brominated compounds or reduced functional groups.
Scientific Research Applications
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and small molecules for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Organic Synthesis:
Biological Research: It is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 5-Bromothieno[2,3-b]thiophene-2-carboxylic acid depends on its specific application. In materials science, its role is primarily structural, contributing to the electronic properties of the materials in which it is incorporated. In biological research, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications, depending on the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothieno[3,2-b]thiophene-2-carboxylic acid
- 3-Bromothieno[3,2-b]thiophene
- 3-(5-Bromothieno[3,2-b]thiophen-2-yl)-2-cyanoacrylic acid
Uniqueness
5-Bromothieno[2,3-b]thiophene-2-carboxylic acid is unique due to its specific bromination pattern and carboxylic acid functional group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis. Its structural rigidity and extended π-conjugation also contribute to its usefulness in the development of organic semiconductors.
Properties
IUPAC Name |
5-bromothieno[2,3-b]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrO2S2/c8-5-2-3-1-4(6(9)10)11-7(3)12-5/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJHKBSZNNYINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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